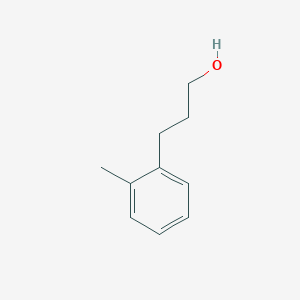

3-(2-甲基苯基)丙醇

描述

3-(2-Methylphenyl)propan-1-OL, also known as Methylphenidate, is an important synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. Methylphenidate has been used for decades in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as in the treatment of certain neurological and psychiatric disorders. In addition, the compound has been studied for its potential use in the treatment of obesity and other metabolic disorders.

科学研究应用

合成和抗菌活性

Čižmáriková等人(2020年)的研究通过将(3-氯甲基-4-羟基苯基)丙酮与醇在碳酸氢钠存在下反应,制备了一系列与3-(2-甲基苯基)丙醇相关的化合物。合成的化合物针对包括金黄色葡萄球菌、大肠杆菌和白念珠菌在内的人类病原体进行了抗菌活性测试。其抗氧化活性也得到了测定,结果显示与β-受体阻滞剂类化合物相比,两种活性均较低(Čižmáriková等人,2020年)。

催化和化学转化

Aydemir等人(2014年)报告了从1-氯-3-(3-甲基咪唑啉-1-基)丙烷-2-醇氯化物合成基于离子液体的Ru(II)–膦酰胺化合物,并将其用于转移氢化反应。该研究包括X射线结构分析,并讨论了它们在各种酮的氢化反应中的高效催化活性,转化率可达99% (Aydemir等人,2014年)。

环境和毒性评估

Pelizaro等人(2019年)评估了从腰果酚和甘油合成的三唑苯胺类化合物的毒性效应,这些化合物具有光物理性质,可用作荧光生物标记物。该研究在包括相似溞虾和尼罗罗非鱼在内的各种生物模型上评估了急性毒性,表明低急性毒性,并建议在生物柴油质量监测中安全使用的潜力(Pelizaro et al., 2019)。

抗真菌和抗癌性能

Sharma等人(2010年)合成了一系列3-(N-烷基-N-苯基氨基)丙醇衍生物,评估其作为Src激酶抑制剂以及对人类乳腺癌细胞的抗癌活性。其中一种化合物对Src激酶表现出高抑制效力,该研究表明这些化合物在癌症治疗中具有潜力(Sharma et al., 2010)。

属性

IUPAC Name |

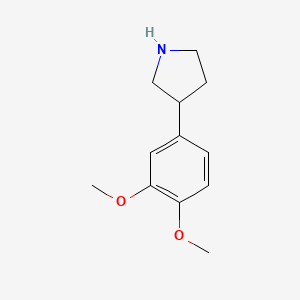

3-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVRTEKMCCIWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494657 | |

| Record name | 3-(2-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)propan-1-OL | |

CAS RN |

14902-36-4 | |

| Record name | 3-(2-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)